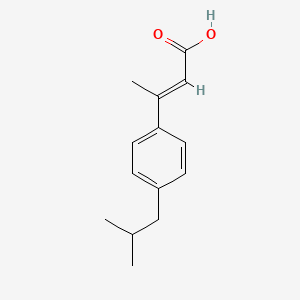![molecular formula C26H48FeN4P2 B12055777 1,1'-Bis[bis(diethylamino)phosphino]ferrocene CAS No. 142691-71-2](/img/structure/B12055777.png)
1,1'-Bis[bis(diethylamino)phosphino]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is a complex organophosphorus compound featuring a ferrocene core. This compound is notable for its unique structure, which includes two phosphino groups each substituted with diethylamino groups. The ferrocene core imparts stability and unique electronic properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene typically involves the reaction of ferrocene with chlorophosphines followed by substitution with diethylamine. A common synthetic route is as follows:
Preparation of Chlorophosphine Intermediate: Ferrocene is reacted with chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base such as triethylamine.
Substitution with Diethylamine: The chlorophosphine intermediate is then treated with diethylamine to replace the chlorine atoms with diethylamino groups.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[bis(diethylamino)phosphino]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new phosphino derivatives with different substituents.
Scientific Research Applications
1,1’-Bis[bis(diethylamino)phosphino]ferrocene has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioorganometallic chemistry, including enzyme mimetics and drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,1’-Bis[bis(diethylamino)phosphino]ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing their electronic properties and reactivity. This coordination can facilitate various catalytic processes, including bond formation and cleavage. The ferrocene core provides stability and electron-donating properties, enhancing the overall efficiency of the catalytic system.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Features dicyclohexylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is unique due to its diethylamino substituents, which provide distinct electronic and steric effects compared to other phosphino derivatives. This uniqueness makes it particularly effective in specific catalytic applications where these properties are advantageous.
Properties
CAS No. |
142691-71-2 |
|---|---|
Molecular Formula |
C26H48FeN4P2 |
Molecular Weight |
534.5 g/mol |
InChI |
InChI=1S/2C13H24N2P.Fe/c2*1-5-14(6-2)16(15(7-3)8-4)13-11-9-10-12-13;/h2*9-12H,5-8H2,1-4H3; |
InChI Key |
NXWJNPUBBUBMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


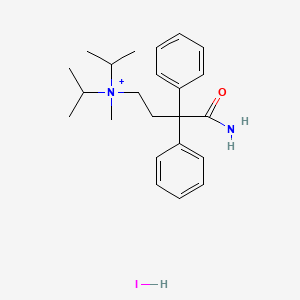

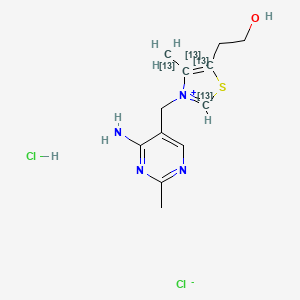
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
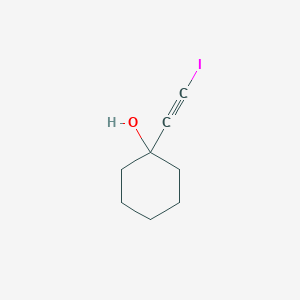

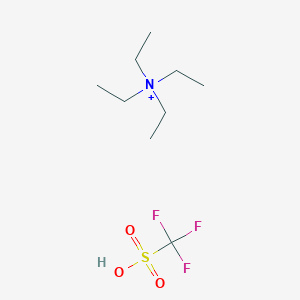
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
